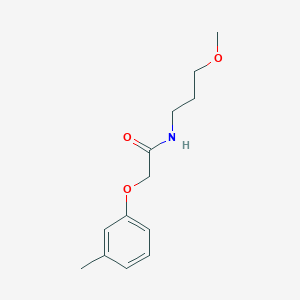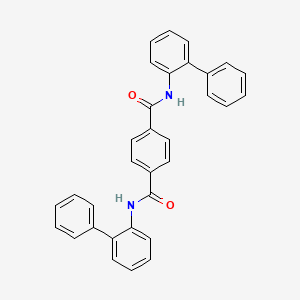![molecular formula C18H16BrClN2O2 B5138602 3-[4-(4-bromo-2-chlorophenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5138602.png)
3-[4-(4-bromo-2-chlorophenoxy)butyl]-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(4-bromo-2-chlorophenoxy)butyl]-4(3H)-quinazolinone, also known as BrCpQ, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of quinazolinone derivatives and has been synthesized using various methods.
作用机制
The mechanism of action of 3-[4-(4-bromo-2-chlorophenoxy)butyl]-4(3H)-quinazolinone is not fully understood. However, it has been suggested that it exerts its anti-cancer effects by inhibiting the activity of protein kinases, which are involved in cell proliferation and survival. 3-[4-(4-bromo-2-chlorophenoxy)butyl]-4(3H)-quinazolinone has also been shown to inhibit the activity of NF-κB, a transcription factor that regulates inflammation and cell survival.
Biochemical and Physiological Effects:
3-[4-(4-bromo-2-chlorophenoxy)butyl]-4(3H)-quinazolinone has been shown to have various biochemical and physiological effects. It has been found to reduce the expression of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6. 3-[4-(4-bromo-2-chlorophenoxy)butyl]-4(3H)-quinazolinone has also been shown to inhibit the activity of TGF-β, a cytokine that plays a crucial role in fibrosis. In addition, 3-[4-(4-bromo-2-chlorophenoxy)butyl]-4(3H)-quinazolinone has been shown to induce cell cycle arrest and apoptosis in cancer cells.
实验室实验的优点和局限性
3-[4-(4-bromo-2-chlorophenoxy)butyl]-4(3H)-quinazolinone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities and purified to high purity. 3-[4-(4-bromo-2-chlorophenoxy)butyl]-4(3H)-quinazolinone has also been shown to have low toxicity in animal models. However, one limitation of 3-[4-(4-bromo-2-chlorophenoxy)butyl]-4(3H)-quinazolinone is that its mechanism of action is not fully understood, which makes it challenging to design experiments to investigate its therapeutic potential fully.
未来方向
There are several future directions for 3-[4-(4-bromo-2-chlorophenoxy)butyl]-4(3H)-quinazolinone research. One area of interest is to investigate its potential as an anti-cancer agent in various cancer types. Another area of interest is to investigate its potential as an anti-inflammatory and anti-fibrotic agent in various animal models. Furthermore, the development of more potent and selective derivatives of 3-[4-(4-bromo-2-chlorophenoxy)butyl]-4(3H)-quinazolinone could lead to the discovery of new therapeutic agents. Overall, the potential therapeutic applications of 3-[4-(4-bromo-2-chlorophenoxy)butyl]-4(3H)-quinazolinone make it a promising compound for future research.
合成方法
3-[4-(4-bromo-2-chlorophenoxy)butyl]-4(3H)-quinazolinone can be synthesized using various methods, including the reaction of 4-bromo-2-chlorophenol with 1,4-dibromobutane, followed by the reaction with 2-aminobenzamide. Another method involves the reaction of 4-bromo-2-chlorophenol with 1,4-dibromobutane, followed by the reaction with 2-aminobenzoic acid. These methods have been optimized to obtain high yields and purity of 3-[4-(4-bromo-2-chlorophenoxy)butyl]-4(3H)-quinazolinone.
科学研究应用
3-[4-(4-bromo-2-chlorophenoxy)butyl]-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-cancer, anti-inflammatory, and anti-fibrotic properties. 3-[4-(4-bromo-2-chlorophenoxy)butyl]-4(3H)-quinazolinone has been found to inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to reduce inflammation and fibrosis in various animal models.
属性
IUPAC Name |
3-[4-(4-bromo-2-chlorophenoxy)butyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrClN2O2/c19-13-7-8-17(15(20)11-13)24-10-4-3-9-22-12-21-16-6-2-1-5-14(16)18(22)23/h1-2,5-8,11-12H,3-4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLVOASOWJTLIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCCCOC3=C(C=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide](/img/structure/B5138531.png)
![3-[(4-bromo-3-chlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B5138542.png)

![5-[3-(2-furyl)-2-methyl-2-propen-1-ylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5138549.png)
![methyl 2-(5-{[1-(2,3-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoate](/img/structure/B5138554.png)
![ethyl 4-{[2-(dimethylamino)ethyl]amino}-2,6-dimethylnicotinate dihydrochloride](/img/structure/B5138564.png)
![1-[(4-bromo-2-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5138570.png)
![3-chloro-2-(3-{1-[(5-methyl-3-isoxazolyl)methyl]-1H-pyrazol-3-yl}phenyl)pyridine](/img/structure/B5138572.png)


![N-[2-(4-fluorophenyl)ethyl]-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B5138589.png)
![N-(3-cyclopentylpropyl)-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5138596.png)
![1-allyl-5-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5138600.png)